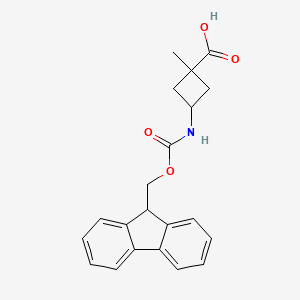![molecular formula C20H10Cl3F3N4OS2 B2482876 (2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 691879-59-1](/img/structure/B2482876.png)
(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a useful research compound. Its molecular formula is C20H10Cl3F3N4OS2 and its molecular weight is 549.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Thiazole Derivatives
A study by Szczepański, Tuszewska, and Trotsko (2020) details the synthesis of new thiazole derivatives from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide, providing insights into the structural aspects of similar compounds (Szczepański, Tuszewska, & Trotsko, 2020).
Nitriles in Organic Synthesis
Zaki et al. (2006) utilized a compound structurally similar to the one for the synthesis of various benzothiazole derivatives, demonstrating the compound's utility in organic synthesis (Zaki, Fadda, Samir, & Amer, 2006).
Corrosion Inhibition
- Corrosion Inhibitors for Alloys: El-Lateef et al. (2021) synthesized poly[(hydrazinylazo)]thiazoles derivatives, closely related to the compound , showing significant potential as corrosion inhibitors for cast iron-carbon alloy in acidic environments (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).
Anticancer Potential
- Anticancer Agents: Ekrek et al. (2022) investigated the synthesis and biological evaluation of thiazole and thiadiazole derivatives, similar to the compound of interest, for their potential as anticancer agents (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Antimicrobial Activity
- Antimicrobial Studies: El-Shehry, El‐Hag, and Ewies (2020) synthesized new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, indicating their potential in antimicrobial activities, which can be linked to similar compounds (El-Shehry, El‐Hag, & Ewies, 2020).
Antiviral Properties
- Antiviral Sulfonamides: Chen et al. (2010) worked on thiadiazole sulfonamides, showing some possess anti-tobacco mosaic virus activity, indicating a potential avenue for exploring antiviral properties in similar compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Antioxidant Properties
- Antioxidant Properties: Durgeswari et al. (2021) synthesized novel hydrazines with antioxidant properties, highlighting another potential area of application for related compounds (Durgeswari, Ganta, & Murthy*, 2021).
Antimalarial Activity
- Antimalarial Activity: Makam, Thakur, and Kannan (2014) studied 2-(2-hydrazinyl)thiazole derivatives for their antimalarial activity, showcasing the relevance of such compounds in malaria treatment research (Makam, Thakur, & Kannan, 2014).
Additional Applications
- Other Synthesis and Biological Evaluations: Further studies involve the synthesis and pharmacological evaluation of various derivatives for potential antimicrobial, anticancer, and other medicinal applications, which can be extrapolated to the compound (Various Authors, 2014-2021).
Eigenschaften
IUPAC Name |
(2Z)-2-[[2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinyl]methylidene]-4,4,4-trifluoro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3F3N4OS2/c21-11-1-4-13(5-2-11)32-18-16(14-6-3-12(22)7-15(14)23)29-19(33-18)30-28-9-10(8-27)17(31)20(24,25)26/h1-7,9,28H,(H,29,30)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURCIBJXAXRQP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=C(S2)NNC=C(C#N)C(=O)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(N=C(S2)NN/C=C(/C#N)\C(=O)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)
![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)
![4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2482807.png)



![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2482814.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)
